(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13627306
InChI: InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)C(CC1CCCCC1)N
Molecular Formula: C13H25NO2
Molecular Weight: 227.34 g/mol

(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate

CAS No.:

Cat. No.: VC13627306

Molecular Formula: C13H25NO2

Molecular Weight: 227.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate -

Specification

Molecular Formula C13H25NO2
Molecular Weight 227.34 g/mol
IUPAC Name tert-butyl (2R)-2-amino-3-cyclohexylpropanoate
Standard InChI InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m1/s1
Standard InChI Key BFHYVCSFGFKQIG-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H](CC1CCCCC1)N
SMILES CC(C)(C)OC(=O)C(CC1CCCCC1)N
Canonical SMILES CC(C)(C)OC(=O)C(CC1CCCCC1)N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula, C₁₃H₂₅NO₂ (molecular weight 227.34 g/mol), features three distinct moieties:

  • tert-Butyl ester: Provides steric bulk, enhancing solubility in organic solvents and stability under acidic conditions .

  • Amino group: Enables participation in peptide bond formation or Schiff base chemistry, critical for constructing complex architectures .

  • Cyclohexyl substituent: Introduces hydrophobicity and conformational rigidity, potentially influencing receptor binding interactions .

The (R)-configuration at the α-carbon ensures enantioselective interactions in chiral environments, a property exploited in asymmetric catalysis and drug design.

Synthesis and Manufacturing

Process Optimization Challenges

Key challenges in large-scale production include:

  • Enantiomeric purity: Maintaining >98% ee requires stringent control of reaction conditions and purification steps.

  • Steric hindrance: The tert-butyl group complicates nucleophilic substitution reactions, necessitating activated coupling reagents like HBTU or PyBOP .

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for the compound are scarce, analogous structures provide insights:

PropertyValue (Predicted/Analog-Based)Source
Density (g/cm³)1.05–1.15
Boiling Point (°C)390–410 (decomposes)
LogP2.8–3.2
Solubility (H₂O)<1 mg/mL

The low aqueous solubility aligns with its hydrophobic cyclohexyl and tert-butyl groups, necessitating formulation with co-solvents for biological assays .

Applications in Drug Discovery

Peptidomimetic Scaffolds

The compound’s structure mimics natural amino acids, enabling its incorporation into peptidomimetics targeting G-protein-coupled receptors (GPCRs). For example:

  • APJ receptor agonists: Structural analogs with cyclohexyl groups demonstrate nanomolar affinity for APJ, a GPCR implicated in cardiovascular regulation . Modifications at the β-position (e.g., elongation to β-cyclohexylglycine) enhance potency 12-fold (EC₅₀ = 0.80 µM) .

Structure-Activity Relationship (SAR) Insights

Key SAR trends from related compounds:

  • Hydrophobic substituents: Cyclohexyl groups improve membrane permeability and target engagement compared to aromatic rings .

  • Ester vs. carboxylic acid: The tert-butyl ester acts as a prodrug moiety, masking polarity until enzymatic hydrolysis in vivo .

Research Frontiers and Challenges

Enantioselective Catalysis

Recent advances in iridium-catalyzed asymmetric hydrogenation could streamline the synthesis of the (R)-enantiomer, though substrate-specific optimization is required .

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